Lipophilicity Differential Versus N-Phenyl-4-methylbenzamide: XLogP3 Comparison
The target compound N-cyclohexyl-4-methylbenzamide records a computed XLogP3 of 3.4, whereas its direct structural analog N-phenyl-4-methylbenzamide (CAS 529-95-9) records an XLogP3 of 3.0 [1]. Both values are computed using the PubChem XLogP3 algorithm, ensuring methodological consistency.
| Evidence Dimension | LogP (partition coefficient: octanol/water) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | N-phenyl-4-methylbenzamide: XLogP3 = 3.0 |
| Quantified Difference | Δ XLogP3 = +0.4 (approx. 2.5× higher theoretical lipid partitioning) |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm |
Why This Matters
A logP increase of 0.4 units corresponds to roughly 2.5-fold greater partitioning into lipid phases, which directly impacts membrane permeability, formulation solvent selection, and chromatographic retention behavior—factors critical for assay development and compound management.
- [1] PubChem. N-Cyclohexyl-4-methylbenzamide (CID 228684, XLogP3 3.4); N-phenyl-4-methylbenzamide (CID 70101, XLogP3 3.0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-06). View Source
